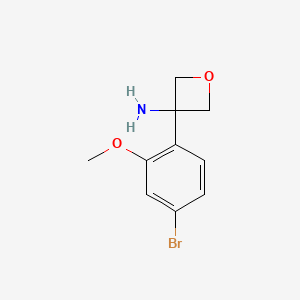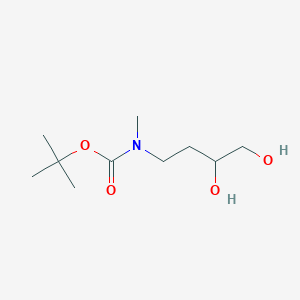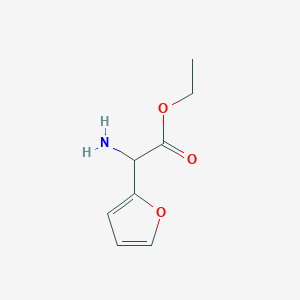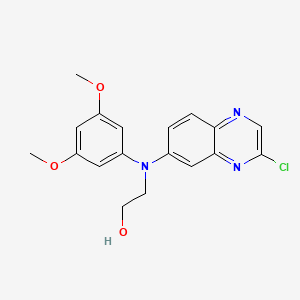
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring with a methylene group and an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylene Group: The methylene group is introduced via a methylation reaction using suitable reagents.
Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached through a nucleophilic substitution reaction involving an alkyl halide and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, ammonia, amines.
Major Products Formed
Oxidized Products: Corresponding ketones or alcohols.
Reduced Products: Reduced amine derivatives.
Substituted Products: Various substituted ethanamine derivatives.
Applications De Recherche Scientifique
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride: Similar structure but with a different substitution pattern on the cyclobutyl ring.
2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride: Contains a methoxy group instead of a methylene group.
Uniqueness
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of a methylene group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H14ClN |
|---|---|
Poids moléculaire |
147.64 g/mol |
Nom IUPAC |
2-(3-methylidenecyclobutyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6-4-7(5-6)2-3-8;/h7H,1-5,8H2;1H |
Clé InChI |
VQCLPHFYQZLGKB-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
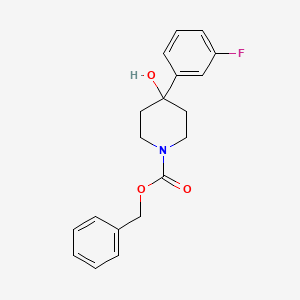
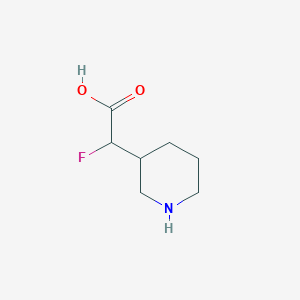

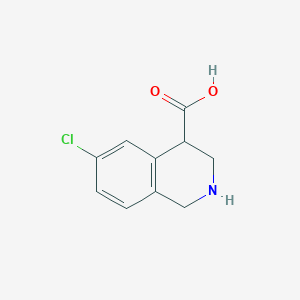
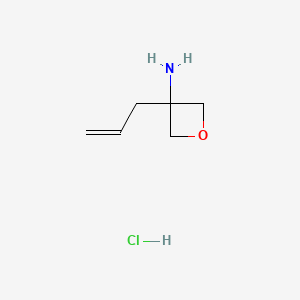
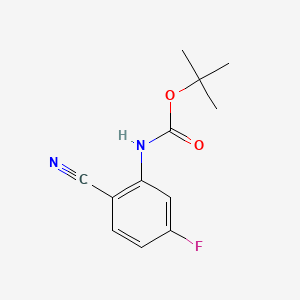
![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
